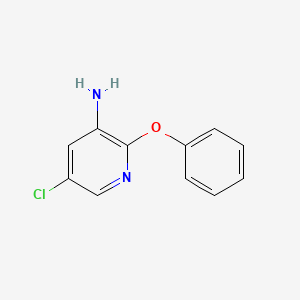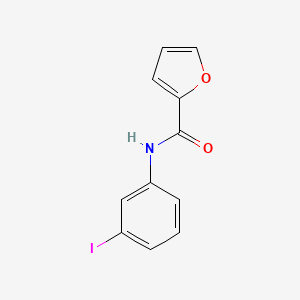
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzonitrile group attached to a pyrimidinyl ring, which is further connected to a trans-4-pentylcyclohexyl group. It is commonly used in various scientific research applications, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-pentylcyclohexyl bromide with a suitable pyrimidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the benzonitrile group, often using a cyanation reagent like copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, advanced purification techniques such as column chromatography or recrystallization are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzonitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
作用機序
The mechanism of action of trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)benzonitrile
- 4-(trans-4-Ethylcyclohexyl)benzonitrile
- 4-(trans-4-Hexylcyclohexyl)benzonitrile
Uniqueness
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile stands out due to its unique combination of structural features, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
特性
CAS番号 |
72785-09-2 |
|---|---|
分子式 |
C22H27N3 |
分子量 |
333.5 g/mol |
IUPAC名 |
4-[5-(4-pentylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C22H27N3/c1-2-3-4-5-17-6-10-19(11-7-17)21-15-24-22(25-16-21)20-12-8-18(14-23)9-13-20/h8-9,12-13,15-17,19H,2-7,10-11H2,1H3 |
InChIキー |
XIXOFKHADLKBQN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




-isoquinoline-2-carbaldehyde](/img/structure/B8766306.png)



![{5-[(Phenylamino)methyl]furan-2-yl}methanol](/img/structure/B8766330.png)


![3-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8766361.png)




